4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-5-2-3-6(4-7(5)10)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIRNJNGOKYCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N=C(N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-methylbenzene with formamidine derivatives under controlled conditions to introduce the amino and imino groups. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sodium methoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted benzene compounds .
Scientific Research Applications
4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s multiple amino and imino groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chloro-Methyl-Benzene Cores
Sulfonamide Derivatives (Compounds 11–14, )
These compounds share the 4-chloro-1-methylbenzene core but differ in substituents at position 2 and the sulfonamide group at position 4. For example:
- Compound 11 : Features a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group at position 2 and an imidazole-thioxo moiety.
- Compound 13 : Substituted with a naphthalen-1-ylmethylthio group.
Key Differences :
- Functional Groups: The target compound’s polyaminoguanidine group contrasts with the sulfonamide and thioether groups in Compounds 11–14, altering electronic properties and solubility.
- Synthesis : Compounds 11–14 are synthesized via condensation reactions using PTSA catalysts in solvents like toluene or p-dioxane , whereas the target compound’s synthesis likely requires sequential guanidinylation steps.
Amidine and Guanidine Derivatives ()
- 4-Aminobenzamidine dihydrochloride (): Contains a simpler amidine group, lacking the imino-methyl branching seen in the target compound.
- Compound 78 (): Features an amino(imino)methyl group attached to a butyl chain, linked to a pyrrole-carboxamide.
Key Differences :
Azo-Azomethine and Schiff Base Analogues (–5)
Key Differences :
Substrate Analogues with Chloro-Amino Groups ()
Compounds like 2-amino-3-chlorobenzoic acid and 4-aminobenzamidine dihydrochloride share chloro and amino substituents but lack the complexity of the guanidine moiety.
Key Differences :
Predicted Properties :
- Melting Point : Higher than sulfonamide derivatives (e.g., 177–180°C in Compound 11) due to hydrogen-bonding networks.
- Solubility : Moderate in polar solvents (e.g., DMSO) but poor in apolar media due to the charged guanidine group.
Biological Activity
The compound 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}-2-chloro-1-methylbenzene, also known by its chemical identifier CID 2730269, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , indicating the presence of chlorine and multiple nitrogen atoms, which are often associated with biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The presence of imine and amino groups suggests that the compound may exhibit reactivity towards biological targets, particularly in enzymatic processes.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of imidazole and benzimidazole have been reported to possess inhibitory effects against various pathogens, including protozoa and bacteria. The specific activity of this compound has not been extensively documented, but its structural components suggest potential efficacy against microbial infections.
Antimalarial Activity
In related studies, compounds containing aminoquinoline structures have demonstrated potent antimalarial activity. For example, a series of 4-aminoquinoline analogues were synthesized and evaluated for their activity against Plasmodium falciparum. Some derivatives exhibited half-maximal inhibitory concentrations (IC50) less than 500 nM, indicating strong antimalarial properties . Given the structural similarities, it is plausible that this compound may also exhibit such activity.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound can be influenced by the following factors:
- Substituents : The presence of chlorine and amino groups can enhance binding affinity to biological targets.
- Hydrophobicity : The methyl group contributes to the lipophilicity of the compound, potentially affecting membrane permeability.
- Electronic Effects : The imine functionalities may play a role in the interaction with enzymes or receptors.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
- Use anhydrous conditions to prevent hydrolysis of imino groups.
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm substituent positions (e.g., methyl at position 1, chloro at position 2). provides NMR spectral data for structurally related compounds, such as δ 3.72 ppm for methyl groups .
- IR Spectroscopy : Identify N–H stretches (~3300 cm) and C=N stretches (~1650 cm) .
- X-ray Crystallography : Resolve the planar benzene ring and guanidine-like backbone geometry, as demonstrated in for a chlorinated benzophenone derivative .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis due to imino groups. Store in inert atmospheres (argon or nitrogen) at –20°C.
- Light Sensitivity : Chloro and methyl groups may undergo photodegradation; use amber vials .
- Solubility : Soluble in DMSO or DMF; avoid aqueous buffers unless stabilized at pH 6–6.
Advanced: How can researchers resolve contradictory data in biological activity studies of this compound?
Answer:
Contradictions may arise from:
- Impurity Profiles : Trace solvents (e.g., toluene) or unreacted intermediates (e.g., thiourea derivatives) can skew bioassay results. Use HPLC-MS to verify purity (>95%) .
- Assay Conditions : Adjust buffer ionic strength or temperature to mimic physiological environments. highlights how substrate analogues (e.g., 3-amino-4-chlorobenzoic acid) exhibit variable activity under different pH conditions .
- Structural Analogues : Compare with derivatives (e.g., ’s sulfonamide compounds) to isolate the impact of the triamino-imino-methyl backbone .
Advanced: What methodologies are recommended for studying its environmental fate and ecotoxicology?
Answer:
Follow the INCHEMBIOL framework ():
Abiotic Degradation :
- Hydrolysis: Test stability in water at pH 4–8.
- Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .
Biotic Degradation :
- Use soil microcosms or activated sludge to assess microbial breakdown.
Ecotoxicology :
- Daphnia magna assays : Measure acute toxicity (48-hour LC).
- Algal growth inhibition : Evaluate impacts on Chlorella vulgaris .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
